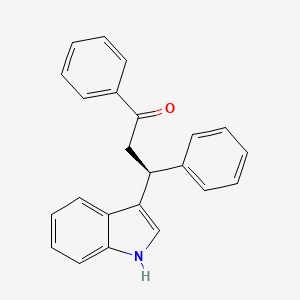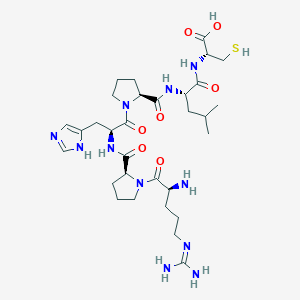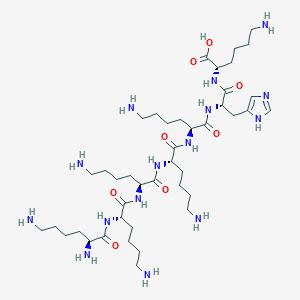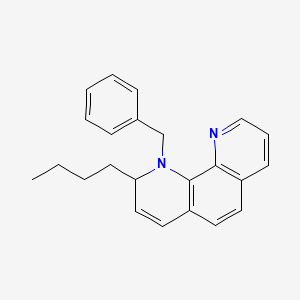![molecular formula C11H18O3 B14186971 Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate CAS No. 922724-86-5](/img/structure/B14186971.png)
Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate is an organic compound with a complex structure that includes an ester functional group, an allyl ether, and a chiral center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of (4S)-4-methyl-6-hydroxyhex-2-enoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Another approach involves the allylation of (4S)-4-methyl-6-hydroxyhex-2-enoic acid with allyl bromide in the presence of a base such as potassium carbonate, followed by esterification with methanol.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate undergoes various chemical reactions, including:
Oxidation: The allyl ether group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The allyl ether can undergo nucleophilic substitution reactions to form different ether derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for ester reduction.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide for ether formation.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various ether derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate involves its interaction with various molecular targets. The ester and allyl ether groups can participate in enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, potentially modulating biological processes such as inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (4S)-4-methyl-6-hydroxyhex-2-enoate: Lacks the allyl ether group, making it less reactive in certain chemical reactions.
Methyl (4S)-4-methyl-6-[(prop-2-yn-1-yl)oxy]hex-2-enoate: Contains a propynyl ether group instead of an allyl ether, leading to different reactivity and applications.
Uniqueness
Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate is unique due to its combination of an ester, an allyl ether, and a chiral center. This combination provides a versatile platform for various chemical transformations and potential biological activities, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
922724-86-5 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
methyl (4S)-4-methyl-6-prop-2-enoxyhex-2-enoate |
InChI |
InChI=1S/C11H18O3/c1-4-8-14-9-7-10(2)5-6-11(12)13-3/h4-6,10H,1,7-9H2,2-3H3/t10-/m1/s1 |
Clé InChI |
WCZHJEAZMDEZCQ-SNVBAGLBSA-N |
SMILES isomérique |
C[C@@H](CCOCC=C)C=CC(=O)OC |
SMILES canonique |
CC(CCOCC=C)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)

![[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14186907.png)
![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)




![1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14186943.png)
![1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene](/img/structure/B14186948.png)

![N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine](/img/structure/B14186954.png)

